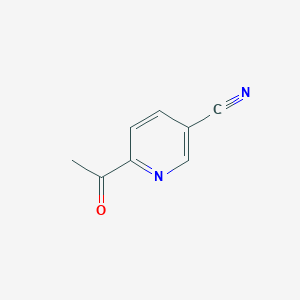

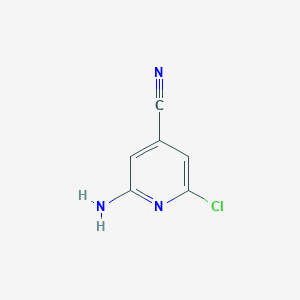

(2,5-Dimethylanilino)thiourea

概要

説明

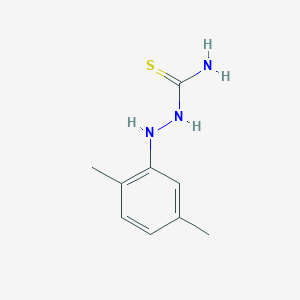

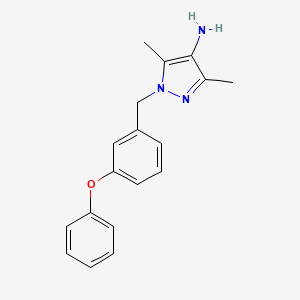

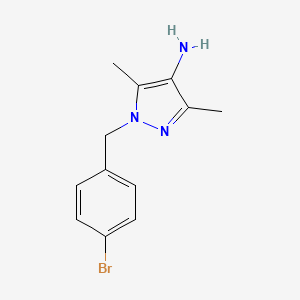

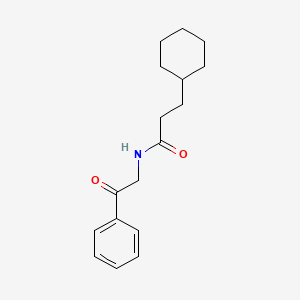

“(2,5-Dimethylanilino)thiourea” is a chemical compound . Thiourea, a related compound, is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesis of thiourea involves the use of Lawesson’s reagent and urea .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

Thiourea is an organosulphur compound similar to urea in which the oxygen atom is replaced by a sulphur atom . It has a molecular weight of 76.121 . It is neither acidic nor alkaline when urea dissolves in water .科学的研究の応用

Antibacterial Properties

Thiourea and its derivatives, including “(2,5-Dimethylanilino)thiourea”, have been found to exhibit antibacterial properties . This makes them valuable in the development of new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacterial strains.

Antioxidant Activity

These compounds also show antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Applications

“(2,5-Dimethylanilino)thiourea” and similar compounds have been studied for their anticancer properties . Their ability to inhibit the growth of cancer cells makes them potential candidates for the development of new anticancer drugs.

Anti-inflammatory Uses

Thiourea derivatives have anti-inflammatory properties . They could be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Anti-Alzheimer’s Disease

Research has shown that thiourea derivatives can exhibit anti-Alzheimer properties . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. Any compound that can slow or halt this process could be invaluable in the treatment of this disease.

Antimalarial Properties

Finally, “(2,5-Dimethylanilino)thiourea” and its derivatives have been found to possess antimalarial properties . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito. These compounds could be used to develop new antimalarial drugs, helping to combat this deadly disease.

作用機序

Target of Action

(2,5-Dimethylanilino)thiourea, like other thiourea derivatives, has been found to interact with several key enzymes in the body. These include α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes such as carbohydrate digestion, neurotransmission, and regulation of glucose metabolism .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of these enzymes. For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars. This inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes . Similarly, by inhibiting AChE and BuChE, which are involved in the breakdown of the neurotransmitter acetylcholine, the compound can influence neurotransmission .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase slows down the breakdown of carbohydrates, affecting the glucose metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in memory and learning, muscle function, and other aspects of the nervous system .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets. For instance, by inhibiting α-amylase and α-glucosidase, it can help regulate blood sugar levels . By inhibiting AChE and BuChE, it can potentially influence neurological functions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .

Safety and Hazards

将来の方向性

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been used in the processes of obtaining drugs . The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

特性

IUPAC Name |

(2,5-dimethylanilino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOJKRFUDRHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251255 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2,5-Dimethylanilino)thiourea | |

CAS RN |

56737-76-9 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)